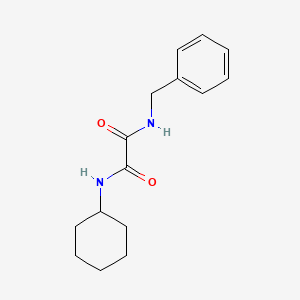
N-(4-butoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine
Übersicht
Beschreibung
N-(4-butoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine is a complex molecule that belongs to the chemical class of pyrazolo[3,4-d]pyrimidines, which are known for their versatile chemical and pharmacological properties. This compound, in particular, might be of interest due to its potential application in various fields, including material science and medicinal chemistry, though its direct applications were not specified within the retrieved documents.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines and related compounds often involves multistep reactions, including cyclocondensation, nucleophilic substitution, and microwave-assisted cyclocondensation. A study detailed the synthesis of a series of linked heterocyclics, including pyrazole-pyrimidine-thiazolidin-4-one derivatives, via a one-pot cyclo-condensation involving a pyrimidinamine precursor, suggesting a methodology that could be adapted for synthesizing the compound of interest (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-butoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be characterized by X-ray diffraction, NMR, and IR spectroscopy. These compounds often exhibit complex hydrogen bonding patterns, which contribute to their solid-state architecture and potentially affect their chemical reactivity and physical properties. For example, N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines show a variety of stoichiometric hydrates and solvent-free forms, indicating diverse molecular interactions and structural conformations (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-d]pyrimidines includes their ability to undergo cyclocondensation reactions, nucleophilic substitutions, and interactions with various reagents to form a wide range of derivatives. These reactions are pivotal for modifying the chemical structure and tailoring the properties of the compounds for specific applications. The study on 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists exemplifies the strategic modifications at the pyrazolo[3,4-d]pyrimidine core to achieve potent biological activity, highlighting the chemical versatility of this scaffold (Ivachtchenko et al., 2011).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on their molecular structure. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in material science and pharmaceutical formulation. The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrate the impact of pyridine moieties on the solubility and thermal stability of polymers, suggesting similar considerations could apply to the compound of interest (Wang et al., 2006).
Chemical Properties Analysis
Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to participate in specific chemical reactions are central to understanding and utilizing N-(4-butoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. The study on the green synthesis and antibacterial activity of pyrazoline and pyrimidine derivatives showcases the potential for creating compounds with significant biological activities through careful design and synthesis, indicating the breadth of chemical properties that can be explored (Khan et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-4-5-10-25-17-8-6-16(7-9-17)22-18-12-19(21-13-20-18)24-15(3)11-14(2)23-24/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPSPLIVVGCCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651168.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)
![4-(2-chloro-4-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4651188.png)

![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4651199.png)
![N-{4-[5-({2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B4651200.png)

![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)


![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)